3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

Description

Propriétés

IUPAC Name |

3-amino-1-(2-ethylpyrazol-3-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-14-9(5-6-12-14)13-7-3-4-8(11)10(13)15/h5-6,8H,2-4,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNHPXXOSRTVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)N2CCCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

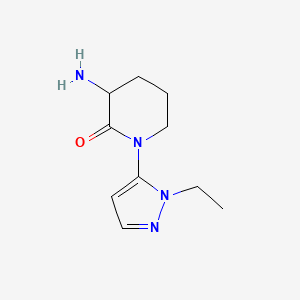

3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound featuring a piperidine ring substituted with an amino group and a pyrazole moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound belongs to a class of pyrazole derivatives known for their diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

Key Structural Features:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.

- Amino Group : Enhances the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining piperidine derivatives with pyrazole precursors.

- Functional Group Modifications : Introducing amino groups through nucleophilic substitution reactions.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

The anticancer activities are attributed to the ability of these compounds to interfere with cellular signaling pathways that promote tumor growth and survival .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of pyrazole, including this compound, possess antimicrobial activity against several pathogens. The minimum inhibitory concentrations (MIC) have been reported to be as low as 0.22 μg/mL for certain derivatives, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism of action for this compound involves its interaction with specific molecular targets, which may include:

- Enzymes : Inhibiting key enzymes involved in cancer cell metabolism.

- Receptors : Modulating receptor activity that influences cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-amino-pyrazole | Contains an amino group on the pyrazole ring | Focused on CNS activity |

| 4-piperidinone | Lacks pyrazole moiety | Known for analgesic effects |

| 5-substituted pyrazoles | Variations in substituents on the pyrazole | Diverse biological activities including anticancer |

The specific combination of piperidine and pyrazole functionalities in this compound may offer distinct pharmacological profiles compared to these similar compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent.

- Antimicrobial Activity : Research indicated that derivatives exhibited strong antibacterial properties, leading to further exploration in developing new antibiotics targeting resistant strains.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one exhibits promising anticancer properties. In vitro tests demonstrated its efficacy against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the inhibition of specific kinases linked to cancer cell proliferation.

Case Study : A research article published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino Compound | MCF-7 | 4.5 |

| 3-Amino Compound | A549 | 5.2 |

Neuroprotective Effects

Another area of interest is its neuroprotective potential. Preliminary studies suggest that this compound may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Case Study : Research published in Neuroscience Letters highlighted that treatment with this compound improved cell viability in models of oxidative stress-induced neurotoxicity .

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interfere with specific biochemical pathways in pests could lead to more effective pest control strategies.

Data Table : Efficacy against common agricultural pests.

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 78 | 250 |

Herbicide Potential

Research is ongoing to evaluate its effectiveness as a herbicide. Early results indicate that it may inhibit the growth of certain weed species without affecting crop health.

Polymer Synthesis

In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study : A study published in Polymer Science demonstrated the synthesis of a new polymer composite incorporating this compound, which exhibited improved tensile strength compared to traditional polymers .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s closest structural analog, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one (CID 56828034), provides a basis for comparative analysis (Table 1) .

Table 1: Structural and Physicochemical Comparison

| Property | 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one | 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one (CID 56828034) |

|---|---|---|

| Molecular Formula | C11H18N4O | C10H16N4O |

| Pyrazole Substituents | 1-Ethyl | 1,3-Dimethyl |

| Molecular Weight (g/mol) | 246.30 | 232.26 |

| SMILES | CC(C)N1C=CC(=N1)C2NCCCC2=O | CC1=NN(C(=C1)N2CCCC(C2=O)N)C |

| Key Structural Differences | Ethyl group at pyrazole 1-position | Methyl groups at pyrazole 1- and 3-positions |

Key Observations:

The bulkier ethyl group may sterically hinder interactions with flat binding pockets, whereas the smaller methyl groups in CID 56828034 could allow tighter packing in hydrophobic regions .

Synthetic Accessibility :

- Introducing an ethyl group typically requires alkylation reagents (e.g., ethyl halides), while dimethyl analogs are synthesized via methylation agents like iodomethane. The ethyl variant may entail more complex purification due to increased hydrophobicity.

Biological Implications :

- Although direct activity data are unavailable, substituent size and polarity differences could modulate receptor binding. For example, GPCR-targeting analogs (e.g., SCH530348, E5555) show substituent-dependent potency , suggesting that the ethyl group in the target compound might alter selectivity or efficacy.

Research Findings and Limitations

- Predicted Properties : Computational models (e.g., collision cross-section predictions for CID 56828034 ) could extrapolate the target’s behavior in mass spectrometry or solubility assays.

- Gaps in Evidence : The provided sources lack experimental data (e.g., binding affinities, pharmacokinetics) for direct comparison. Further studies are needed to validate hypotheses about substituent-driven bioactivity.

Méthodes De Préparation

Synthetic Strategy Overview

The synthesis of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one typically involves:

- Formation of the pyrazole ring with the ethyl substitution at the N1 position.

- Construction or modification of the piperidin-2-one ring bearing the amino substituent at position 3.

- Coupling or substitution reactions to link the pyrazolyl group to the piperidinone core at position 1.

These steps may be executed sequentially or via convergent synthesis depending on the availability of intermediates and desired purity.

Pyrazole Ring Formation and Functionalization

The pyrazole moiety, specifically 1-ethyl-1H-pyrazol-5-yl, can be prepared via condensation reactions involving hydrazines and β-dicarbonyl compounds or α-haloketones. Literature indicates that substituted pyrazoles are often synthesized through:

- Reaction of hydrazines with α-halo ketones or esters to yield 4-aminopyrazoles, which can be further functionalized.

- Alkylation at the N1 position (e.g., ethylation) is typically achieved by treating the pyrazole with ethyl halides under basic conditions.

For example, 4-aminopyrazoles have been synthesized by reacting 3-oxo-2-arylhydrazononitriles with α-chloroacetate derivatives, yielding intermediates that can be transformed into pyrazole derivatives.

Piperidin-2-one Core Preparation

The piperidin-2-one ring (a lactam) is a well-known scaffold in medicinal chemistry. The 3-amino substitution can be introduced by:

- Direct amination of piperidin-2-one derivatives.

- Cyclization of suitable amino acid derivatives or ketoesters to form the lactam ring with the amino group already installed.

One approach involves starting from 1-acetoacetyl-4-substituted piperazine derivatives, which upon reaction with hydrazines and cyclization agents yield substituted piperazines or piperidinones. However, the exact lactam formation may require specific cyclization reagents and conditions.

Coupling of Pyrazolyl and Piperidinone Units

The linkage of the pyrazolyl group at the N1 position of the piperidin-2-one can be achieved by:

- N-alkylation or nucleophilic substitution reactions where the piperidinone nitrogen attacks an electrophilic pyrazolyl derivative.

- Use of coupling reagents or catalysts to facilitate bond formation without racemization or side reactions.

Patent literature describes processes where substituted pyrazolyl piperazines are prepared by cyclization reactions involving Lawesson's reagent, followed by purification steps including aqueous washes and crystallization.

Detailed Process Conditions and Purification

A representative process adapted from related pyrazolyl piperazine synthesis includes the following steps:

| Step | Operation | Conditions | Notes |

|---|---|---|---|

| 1 | Organic layer separation and washing | Washed with deionized water at 52-55°C | Removes impurities |

| 2 | Concentration | Heated at 100-110°C under atmospheric pressure to reduce volume | Concentrates product solution |

| 3 | Acid addition | Glacial acetic acid slowly added at 50-55°C | Facilitates salt formation |

| 4 | Stirring and cooling | Stirred 60 min at 50-55°C, cooled to 20-25°C, stirred 60 min | Promotes crystallization |

| 5 | Further cooling | Cooled to 0-5°C, stirred 60 min | Enhances solid formation |

| 6 | Filtration and washing | Filtered, washed with toluene at 0-5°C | Purifies solid |

| 7 | Drying | Dried at 40-45°C for 15-20 hours | Obtains pure product |

This method yields the pyrazolyl piperazine acetate salt with high purity suitable for further transformations.

Research Findings and Optimization Notes

- Avoidance of toxic solvents: Pyridine, commonly used in cyclization, is avoided due to toxicity concerns, with alternative reagents like Lawesson's reagent employed for cyclization.

- Yield and purity: The described process improves yield and purity compared to previous methods involving phosphorous oxychloride and pyridine.

- Reaction monitoring: Temperature control during acid addition and crystallization is critical for product quality.

- Environmental considerations: Multiple aqueous washes and use of toluene for washing solid product are standard but require proper waste management.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Pyrazole synthesis | Hydrazines + α-halo ketones/esters, ethyl halide alkylation | Formation of 1-ethyl-pyrazole ring | Functionalized pyrazole intermediate |

| Piperidin-2-one formation | Amino acid derivatives or substituted piperazines | Lactam ring construction with amino group | 3-amino-piperidin-2-one core |

| Coupling reaction | N-alkylation or cyclization with Lawesson's reagent | Link pyrazolyl to piperidinone N1 | This compound |

| Purification | Aqueous washes, acid treatment, crystallization, drying | Remove impurities, isolate product | High purity compound |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, and how can purity be optimized?

- Answer: The synthesis typically involves multi-step pathways, including coupling reactions and functional group transformations. Key steps include the use of boronic acids for cross-coupling (e.g., Suzuki-Miyaura reactions) and azide-alkyne cycloadditions. For purity optimization, parameters like solvent choice (e.g., ethanol or DMF), reaction temperature (reflux conditions), and purification via column chromatography or recrystallization are critical. Characterization via IR spectroscopy (e.g., ν 3485 cm⁻¹ for NH stretching) and melting point analysis ensures structural fidelity .

Q. How does the substitution pattern (e.g., ethyl group on pyrazole) influence the compound’s reactivity?

- Answer: The 1-ethyl group on the pyrazole ring enhances steric and electronic effects, stabilizing intermediates during synthesis. This substitution also improves solubility in organic solvents, facilitating downstream reactions. Comparative studies of analogs (e.g., methyl vs. ethyl substituents) show that bulkier groups like ethyl reduce undesired side reactions, improving yield .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Answer: Key methods include:

- ¹H/¹³C NMR : To confirm the piperidin-2-one scaffold and pyrazole substitution.

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 326.0 vs. calculated ).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, often using SHELX software for refinement .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry) be resolved in derivatives of this compound?

- Answer: Advanced crystallographic techniques (e.g., single-crystal X-ray diffraction) are essential. SHELXL refinement allows precise determination of bond lengths, angles, and chiral centers. For example, the (3S,5S,6R) configuration in related piperidin-2-one derivatives was confirmed using this approach . Computational modeling (DFT) can complement experimental data to predict stability of stereoisomers .

Q. What strategies address contradictory bioactivity data in analogs with similar substitution patterns?

- Answer: Contradictions often arise from subtle differences in substituent positioning or solvent interactions. Systematic SAR studies should:

- Compare analogs with incremental structural changes (e.g., trifluoromethyl vs. ethyl groups).

- Use standardized assays (e.g., Bradford protein quantification for enzyme inhibition studies ).

- Validate results across multiple cell lines or in vivo models to isolate confounding factors .

Q. How can multi-step synthesis pathways be optimized to minimize by-products?

- Answer: Key strategies include:

- Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation.

- Catalyst Optimization : Employ palladium catalysts for efficient cross-coupling .

- Temperature Control : Avoid thermal degradation by maintaining strict reflux conditions (e.g., 80°C in ethanol ).

- Workflow Automation : Implement flow chemistry for reproducible yields in azide reduction steps .

Q. What mechanistic insights explain the compound’s potential bioactivity in neurological targets?

- Answer: The piperidin-2-one core mimics natural alkaloids, enabling interactions with CNS receptors (e.g., serotonin or dopamine transporters). Fluorinated analogs (e.g., trifluoroethyl derivatives) exhibit enhanced blood-brain barrier penetration due to increased lipophilicity. In vitro assays using ammonium acetate buffers (pH 6.5) can isolate receptor-binding kinetics .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (SHELX-refined) with computational models to resolve discrepancies .

- Assay Design : Use buffers like ammonium acetate (pH 6.5) for consistent enzymatic activity measurements .

- Synthetic Reproducibility : Document solvent purity and reaction times rigorously, as minor variations significantly impact yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.